6~{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide
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Description
6~{h}-Benzo[c][1,2]benzothiazine 5,5-Dioxide is a useful research compound. Its molecular formula is C12H9NO2S and its molecular weight is 231.27. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It has been suggested that this compound may have potential applications as an organic electroluminescent material
Pharmacokinetics
The compound has a melting point of 195 - 197°C and a predicted boiling point of 459.1±28.0 °C . It is slightly soluble in DMSO and methanol . These properties may influence its bioavailability, but more detailed pharmacokinetic studies are needed to fully understand its behavior in the body.
Result of Action
It is suggested that the compound may have potential applications in organic light-emitting diodes (OLEDs) , indicating that it may have effects at the molecular level that result in light emission.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 6H-Dibenzo[c,e][1,2]thiazine 5,5-dioxide is not well-studied. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, its stability at -20°C suggests that lower temperatures may be beneficial for its storage .
Properties
IUPAC Name |
6H-benzo[c][1,2]benzothiazine 5,5-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c14-16(15)12-8-4-2-6-10(12)9-5-1-3-7-11(9)13-16/h1-8,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNJMXAYTVQMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3S(=O)(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.